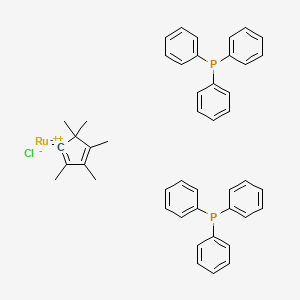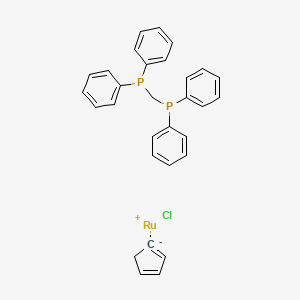
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride is a coordination compound that features a ruthenium center coordinated to a pentamethylcyclopentadienyl ligand, triphenylphosphane, and a chloride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride typically involves the reaction of ruthenium chloride with 1,2,3,5,5-pentamethylcyclopenta-1,3-diene and triphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as triphenylphosphane can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphines, amines, and other coordinating ligands.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while reduction may produce ruthenium(0) or ruthenium(I) species.
Wissenschaftliche Forschungsanwendungen
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions.
Organometallic Chemistry: The compound serves as a precursor for the synthesis of other organometallic complexes.
Material Science: It is used in the preparation of advanced materials with specific electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride involves coordination to substrates through the ruthenium center. The pentamethylcyclopentadienyl ligand stabilizes the ruthenium, while the triphenylphosphane ligand modulates its reactivity. The chloride ion can be displaced by other ligands, facilitating various catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentamethylcyclopentadienylrhodium(III) chloride dimer
- Pentamethylcyclopentadienyliridium(III) chloride dimer
- Pentamethylcyclopentadienylplatinum(II) chloride
Uniqueness
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride is unique due to its specific combination of ligands and metal center, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of catalytic activity and ease of synthesis, making it a valuable tool in both academic and industrial research.
Eigenschaften
Molekularformel |
C46H45ClP2Ru |
|---|---|
Molekulargewicht |
796.3 g/mol |
IUPAC-Name |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-6-10(4,5)9(3)8(7)2;;/h2*1-15H;1-5H3;1H;/q;;-1;;+2/p-1 |
InChI-Schlüssel |
NTKPIKDUIHMBCM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)





amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
![2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B11928318.png)


![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11928339.png)
![2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol](/img/structure/B11928344.png)
![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)

